2-(4-Chlorobenzoyl)thiazole
Overview
Description
2-(4-Chlorobenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorobenzoyl group. Thiazoles are a class of azole heterocycles containing both sulfur and nitrogen atoms. Compounds containing thiazole moieties are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzoyl)thiazole typically involves the reaction of 4-chlorobenzoyl chloride with thiazole in the presence of a base. A common method includes the following steps:
Starting Materials: 4-chlorobenzoyl chloride and thiazole.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of thiazole and triethylamine in the solvent, and the mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzoyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Scientific Research Applications
2-(4-Chlorobenzoyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(4-Bromobenzoyl)thiazole: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylbenzoyl)thiazole: Similar structure but with a methyl group instead of chlorine.
2-(4-Nitrobenzoyl)thiazole: Similar structure but with a nitro group instead of chlorine
Uniqueness: 2-(4-Chlorobenzoyl)thiazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .
Properties
IUPAC Name |
(4-chlorophenyl)-(1,3-thiazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBXMZGPNOJAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373881 | |
Record name | 2-(4-Chlorobenzoyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62946-50-3 | |
Record name | 2-(4-Chlorobenzoyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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